1,2-Dibromo-4,5-bis(octyloxy)benzene

Übersicht

Beschreibung

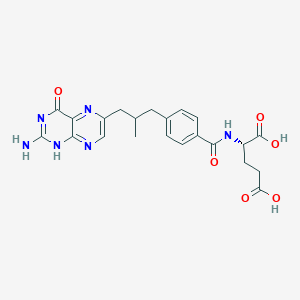

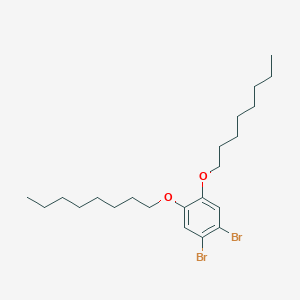

1,2-Dibromo-4,5-bis(octyloxy)benzene is a chemical compound with the molecular formula Br2C6H2(OC8H17)2 . It appears as a white to yellow solid or waxy solid .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula Br2C6H2(OC8H17)2 . The compound has a molecular weight of 492.33 .Physical And Chemical Properties Analysis

This compound is a white to yellow solid or waxy solid . It has a melting point of 40.0-42.1 degrees Celsius . The infrared spectrum and proton NMR spectrum conform to the structure .Wissenschaftliche Forschungsanwendungen

Organic Thin Film Transistor Applications : A bis-pyrene derivative of 1,4-diiodo-2,5-bis(octyloxy)benzene, synthesized under Sonogashira cross-coupling conditions, showed promising properties for organic thin film transistors. Its thermal behavior and thin film properties were extensively studied, highlighting its potential in semiconducting applications (Constantinescu et al., 2015).

Photophysics and Electroluminescence : A study on copolyfluorenes containing 1,2-Dibromo-4,5-bis(octyloxy)benzene derivatives explored their photophysical properties and potential for electroluminescence. These materials exhibited high glass transition temperatures and displayed interesting absorption and emission spectra, suggesting their use in light-emitting applications (Wang et al., 2008).

Crystallographic Analysis : The structural changes in 1,4-dibromo-2,5-bis(octyloxy)benzene upon excitation were investigated using time-resolved pump-probe diffraction. This study provided insights into the intermolecular interactions and stability of luminescent organic bromine-substituted complexes, enhancing our understanding of such materials at the molecular level (Basuroy et al., 2017).

Synthesis and Structural Properties : The synthesis and crystal structures of 1,2-dibromo-4,5-bis(phenylalkoxy)benzene derivatives were studied, revealing significant differences in their packing interactions. These compounds are examples of how variations in molecular structure can influence the overall physical properties of the material (Manfroni et al., 2021).

Molecular Design for Selective Extraction : Research on acyclic polyether dicarboxylic acids possessing pseudo-18-crown-6 frameworks included derivatives of this compound for selective lead(II) extraction. This demonstrated the compound's utility in designing selective extraction agents (Hayashita et al., 1999).

Optical and Electrochemical Properties : A study investigated the optical and electrochemical properties of benzooxadiazole containing polymers, which included this compound derivatives. These findings are crucial for developing new electrochromic materials (Goker et al., 2014).

Eigenschaften

IUPAC Name |

1,2-dibromo-4,5-dioctoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36Br2O2/c1-3-5-7-9-11-13-15-25-21-17-19(23)20(24)18-22(21)26-16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEYRWRVHDLPUGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC(=C(C=C1OCCCCCCCC)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405503 | |

| Record name | 1,2-Dibromo-4,5-bis(octyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118132-04-0 | |

| Record name | 1,2-Dibromo-4,5-bis(octyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.